molecular formula C22H22O11 B1674783 Swertiajaponin CAS No. 6980-25-2

Swertiajaponin

Cat. No. B1674783
CAS RN: 6980-25-2
M. Wt: 462.4 g/mol
InChI Key: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one
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Description

Swertiajaponin is a type of flavonoid, a group of naturally occurring antioxidants and metal chelators . It has been identified as a strong tyrosinase inhibitor among fifty flavonoids tested in cell-free experiments . It does not show cytotoxicity in B16F10, HaCat, and Hs27 cells and exhibits strong antioxidative activity .


Synthesis Analysis

Swertiajaponin has been found to inhibit αMSH- or UVB-induced melanin accumulation in B16F10 cells and suppress skin pigmentation in a human skin model . The underlying mechanisms of its synthesis have been analyzed using in silico and Lineweaver-Burk plot analyses .


Molecular Structure Analysis

Swertiajaponin forms multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . This interaction is believed to be the reason for its strong inhibitory effect on tyrosinase .


Chemical Reactions Analysis

Swertiajaponin is known to inhibit tyrosinase activity by forming multiple hydrogen bonds and hydrophobic interactions with the binding pocket of tyrosinase . It also inhibits oxidative stress-mediated MAPK/MITF signaling, leading to a decrease in tyrosinase protein level .

Scientific Research Applications

Anti-Browning and Antioxidant Applications in Food Industry Swertiajaponin has been identified as a potent flavonoid with significant applications in the food industry, particularly for its anti-browning and antioxidant properties. Research has demonstrated that swertiajaponin effectively inhibits enzymatic browning in potatoes by directly interacting with and inactivating polyphenol oxidase, an enzyme responsible for browning in foods. This action not only prevents undesirable color changes in food products but also enhances their nutritional value by increasing the total flavonoid content and antioxidant capacity. These properties make swertiajaponin a promising candidate for use as a functional food additive, offering a natural solution to preserve the color and extend the shelf life of food products while boosting their health benefits (Moon, Lee, Cho, Lee, Kim, & Ma, 2018).

Secoiridoid Biosynthesis in Medicinal Plants In another study focused on Swertia mussotii, a plant known for its medicinal properties, deep sequencing and transcriptome analyses were conducted to explore the biosynthesis pathway of secoiridoids, including swertiajaponin. This research provides insights into the genetic basis of secoiridoid biosynthesis, revealing the expression profiles of candidate transcripts encoding key enzymes. Understanding these biosynthetic pathways is crucial for harnessing the pharmacological potential of swertiajaponin and other related compounds in traditional and modern medicine. The study lays a foundation for further exploration of the therapeutic applications of secoiridoids, highlighting the importance of genetic research in enhancing the medicinal value of plant-based compounds (Liu, Wang, Guo, Zhan, Mohr, Cheng, Huo, Gu, Pei, Sun, Tang, Long, Huang, & Gu, 2017).

Pharmacological Properties in Gastrointestinal Motility Furthermore, Swertia japonica, containing swertiajaponin, has been studied for its effects on gastrointestinal symptoms. A study evaluating the effects of Swertia japonica extract and its main compound swertiamarin on gastric emptying and gastrointestinal motility in mice demonstrated positive outcomes. These findings suggest potential applications of swertiajaponin in treating gastrointestinal disorders, highlighting its significance in medical research and the development of natural remedies for enhancing digestive health (Kimura & Sumiyoshi, 2011).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVLXOYLQKCAME-DGHBBABESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990062
Record name 1,5-Anhydro-1-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swertiajaponin

CAS RN

6980-25-2
Record name Swertiajaponin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6980-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucanthoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-1-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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